N-(3-chloro-4-methylphenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
N-(3-Chloro-4-methylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of dihydropyridines, which are known for their diverse biological activities and are often used in medicinal chemistry.
Properties
Molecular Formula |
C21H19ClN2O2 |
|---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C21H19ClN2O2/c1-14-4-3-5-16(10-14)12-24-13-17(7-9-20(24)25)21(26)23-18-8-6-15(2)19(22)11-18/h3-11,13H,12H2,1-2H3,(H,23,26) |
InChI Key |
NTXWCGGRJBAXDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chloro-4-methylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-4-methylbenzaldehyde with 3-methylbenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired dihydropyridine compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solvent extraction, recrystallization, and chromatography are often employed to purify the final product. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like hydroxylamine, ammonia.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new dihydropyridine derivatives with potential biological activities.
Biology: In biological research, this compound is studied for its potential as a modulator of biological pathways, including its effects on enzyme activity and cellular signaling.
Medicine: N-(3-Chloro-4-methylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cardiovascular disorders and cancer.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-methylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, including anti-inflammatory, antioxidant, and anticancer activities.
Comparison with Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine .
- 4-[4-Chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol .
Uniqueness: N-(3-Chloro-4-methylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern on the dihydropyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.
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